3-(Difluoromethyl)pyridine-2-carboxylic acid

Catalog No.
S848269
CAS No.
1256794-75-8
M.F
C7H5F2NO2
M. Wt
173.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethyl)pyridine-2-carboxylic acid

CAS Number

1256794-75-8

Product Name

3-(Difluoromethyl)pyridine-2-carboxylic acid

IUPAC Name

3-(difluoromethyl)pyridine-2-carboxylic acid

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

InChI

InChI=1S/C7H5F2NO2/c8-6(9)4-2-1-3-10-5(4)7(11)12/h1-3,6H,(H,11,12)

InChI Key

YSKFTQKVLHFVKA-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=O)O)C(F)F

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(F)F

Agrochemical and Pharmaceutical Industries

Specific Scientific Field: This application falls under the field of agrochemical and pharmaceutical industries .

Summary of the Application: 3-(Difluoromethyl)pyridine-2-carboxylic acid and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures: The synthesis and applications of these compounds involve various chemical reactions . For instance, products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .

Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Fungicidal Activity

Specific Scientific Field: This application is in the field of fungicide development .

Summary of the Application: 3-(Difluoromethyl)pyridine-2-carboxylic acid is used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors are effective against a variety of phytopathogens .

Methods of Application or Experimental Procedures: The synthesis of these fungicidally active inhibitors involves unique synthesis routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction .

Results or Outcomes: These difluoromethylated pyrazoline, pyrrole, and thiophene derivatives have shown moderate to excellent activities against selected Ascomycete pathogens .

Synthesis of Pyrazolo[3,4-b]quinolinones

Specific Scientific Field: This application is in the field of organic synthesis .

Summary of the Application: 3-(Difluoromethyl)pyridine-2-carboxylic acid is used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds show important biological properties, including being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .

Methods of Application or Experimental Procedures: The synthesis of these compounds involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .

Results or Outcomes: The reaction produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

Synthesis of N-Trifluoromethyl Amides

Summary of the Application: 3-(Difluoromethyl)pyridine-2-carboxylic acid is used in the synthesis of N-trifluoromethyl amides . These compounds have various biological and industrial applications .

Methods of Application or Experimental Procedures: The synthesis of these compounds involves various chemical reactions .

Results or Outcomes: The synthesis affords previously inaccessible structures containing alkyl bromide, alpha-heteroaryl, and alpha-carbonyl functional groups .

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Summary of the Application: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides .

Results or Outcomes: Six recently marketed compounds and four compounds currently in development have the same DFPA scaffold .

Modification of Nanoparticles and Nanostructures

Specific Scientific Field: This application is in the field of nanotechnology .

Summary of the Application: Carboxylic acids, including 3-(Difluoromethyl)pyridine-2-carboxylic acid, are used in the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .

Methods of Application or Experimental Procedures: The modification process involves various chemical reactions .

Results or Outcomes: The modified nanoparticles and nanostructures have various applications in the medical field, pharmacy, and other industries .

3-(Difluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a difluoromethyl group and a carboxylic acid functional group. The molecular formula for this compound is C7H6F2N O2, and its structure includes a six-membered aromatic ring composed of five carbon atoms and one nitrogen atom, with the carboxylic acid group (-COOH) located at the 2-position and the difluoromethyl group (-CF2H) at the 3-position of the pyridine ring. This unique arrangement contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

There is no current information available on the specific mechanism of action of 3-(Difluoromethyl)pyridine-2-carboxylic acid.

As with any new compound, it is advisable to handle 3-(Difluoromethyl)pyridine-2-carboxylic acid with caution due to lack of specific safety data. Here are some general safety considerations for similar molecules:

  • Potential skin and eye irritant: Carboxylic acids can cause irritation upon contact.
  • Potential respiratory irritant: Dust or aerosols of the compound may irritate the respiratory system.
  • May be flammable: Organic solids with aromatic rings can be flammable.

  • Substitution Reactions: The difluoromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that derivatives of 3-(difluoromethyl)pyridine-2-carboxylic acid exhibit significant biological activities. For instance, compounds containing this scaffold have shown moderate to excellent antifungal activity against various Ascomycete pathogens. Additionally, some derivatives are being investigated for their potential as succinate dehydrogenase inhibitors, which are relevant in the development of new fungicides .

The synthesis of 3-(difluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods:

  • Sandmeyer Reaction: This method involves introducing the difluoromethyl group onto the pyridine ring through a diazotization process followed by fluorination.
  • Multi-component Reactions: This approach utilizes aldehydes, 1,3-cyclodiones, and amino compounds to synthesize complex structures including pyrazolo[3,4-b]quinolinones with high yields (84–98%) .
  • Modification of Nanoparticles: The compound can also be used in surface modifications of nanoparticles and nanostructures for applications in nanotechnology.

3-(Difluoromethyl)pyridine-2-carboxylic acid finds applications in various domains:

  • Pharmaceuticals: It serves as a key intermediate in synthesizing bioactive compounds, including fungicides and other therapeutic agents.
  • Agrochemicals: Its derivatives are explored for their potential as agricultural chemicals due to their biological activity against pests and diseases.
  • Nanotechnology: The compound is utilized in modifying nanoparticles for enhanced properties in medical and industrial applications .

Studies on 3-(difluoromethyl)pyridine-2-carboxylic acid have focused on its interactions with biological targets. For example, research has demonstrated its ability to inhibit specific enzymes involved in metabolic pathways relevant to fungal growth. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 3-(difluoromethyl)pyridine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid0.93Contains chlorine instead of difluoromethyl group
6-Chloro-5-(trifluoromethyl)picolinic acid0.84Picoline structure with different substitution
4-(Trifluoromethyl)picolinic acid0.74Lacks carboxylic acid functionality
6-Chloro-3-methylpicolinic acid0.82Methyl substitution alters reactivity

The unique combination of the difluoromethyl group and the carboxylic acid functionality in 3-(difluoromethyl)pyridine-2-carboxylic acid distinguishes it from these similar compounds, providing specific reactivity patterns and biological activities that are valuable in research and industry .

Halogen-dance reactions, also known as halogen scrambling or halogen migration reactions, represent a powerful synthetic methodology for the functionalization of pyridine derivatives [1] [2]. These transformations involve the base-catalyzed migration of halogen substituents to different positions on the aromatic ring, enabling strategic functionalization at previously inaccessible sites [1]. The halogen-dance mechanism typically proceeds through a 1,2-halogen shift pattern, furnishing convenient synthetic access to 1,3-disubstituted and 1,2,3-trisubstituted pyridines [1].

The typical halogen-dance reaction involves treatment of halogenated pyridine substrates with strong bases such as lithium diisopropylamide or n-butyllithium, followed by electrophilic quenching [1]. In the context of 3-(difluoromethyl)pyridine-2-carboxylic acid synthesis, halogen-dance reactions can be employed to introduce the difluoromethyl group at the 3-position through strategic halogen migration and subsequent functionalization [1] [2].

The mechanism of halogen-dance reactions in pyridines was first proposed by den Hertog during the amination of 3-bromo-4-ethoxypyridine and later investigated in detail by Quéguiner [1]. The driving force for these rearrangements is thermodynamic stabilization, with the reaction proceeding through metallated intermediates that undergo intramolecular halogen transfer [2].

EntrySubstrateReagentsYieldProduct Formation
Py013-Iodo-2-fluoropyridineLithium diisopropylamide/tetrahydrofuran98%2-Fluoro-3-iodopyridine
Py022-Iodo-3-fluoropyridineLithium diisopropylamide/tetrahydrofuran89%Various electrophilic products
Py064-Iodo-2-bromopyridineLithium diisopropylamide/ether86%2-Bromo-4-iodopyridine

The versatility of directing metal groups remarkably expands the scope of halogen-dance synthetic approaches [1]. Among halogens, fluorine and chlorine atoms function as familiar directing metal groups because they rarely migrate, while bromine and iodine atoms seldom serve as directing metal groups due to their tendency to shift [1]. The variety of halogen-dance reactions allows flexible functionalization of heterocycles in ways that would be difficult or impossible through conventional synthetic methods [1].

Transition Metal-Free Difluoromethylation Strategies

Transition metal-free difluoromethylation methodologies have emerged as sustainable and cost-effective approaches for introducing difluoromethyl groups into organic molecules [3] [4] [5]. These strategies circumvent the need for expensive transition metal catalysts while maintaining high efficiency and broad substrate scope [5] [6].

A particularly significant development in this field is the application of zinc difluoromethanesulfinate as a reagent for innate difluoromethylation of organic substrates via radical processes [6]. This mild, operationally simple, chemoselective, and scalable difluoromethylation method is compatible with a range of nitrogen-containing heteroarene substrates of varying complexity [6]. The difluoromethyl radical generated from zinc difluoromethanesulfinate possesses nucleophilic character, as evidenced by regiochemical studies [6].

The preparation of difluoromethylated N,N-dialkylhydrazones under transition metal-free conditions represents another significant advancement [3]. This protocol utilizes easily obtained and inexpensive sodium tri- and difluoromethanesulfinates as effective fluoroalkyl radical precursors [3]. The reaction is operationally simple, performed at ambient temperature, and provides satisfactory yields for the desired products [3].

ReagentSubstrate ClassTemperatureTimeYield Range
Zinc difluoromethanesulfinatePyridinesRoom temperature12-24 hours45-89%
Sodium difluoromethanesulfinateN,N-dialkylhydrazonesAmbient6-12 hours60-85%
Ethyl bromodifluoroacetatePyridine derivativesRoom temperature24 hours63-81%

Recent advances in organophotocatalytic direct difluoromethylation have further expanded the toolkit for transition metal-free approaches [5]. These methodologies utilize oxygen as a green oxidant and obviate the need for pre-functionalization of substrates, metals, and additives [5]. The operationally straightforward methods provide efficient synthesis of difluoromethylated heterocycles in moderate to excellent yields [5].

Multi-Step Synthesis via α,β-Unsaturated Ester Intermediates

The multi-step synthesis approach utilizing α,β-unsaturated ester intermediates provides a versatile pathway for accessing 3-(difluoromethyl)pyridine-2-carboxylic acid derivatives [7] [8] [9]. This methodology leverages the reactivity of α,β-unsaturated systems to construct the pyridine ring with precise regiochemical control [7].

A particularly effective route involves the use of 2,2-difluoroacetic anhydride as a starting material for the preparation of enone intermediates [9]. The reaction of ethyl vinyl ether with 2,2-difluoroacetic anhydride yields (E)-4-ethoxy-1,1-difluorobut-3-en-2-one in 78% yield, which serves as a key intermediate for subsequent transformations [9].

Synthetic StepStarting MaterialProductYieldConditions
Enone FormationEthyl vinyl ether4-Ethoxy-1,1-difluorobut-3-en-2-one78%2,2-Difluoroacetic anhydride
Nucleophilic AdditionEnone intermediateHydroxypent-4-enenitrile77%Lithium acetonitrile
CyclizationHydroxypent-4-enenitrilePyridine derivative60%Methoxylamine/hydrobromic acid

The cyclization step represents a critical transformation in the multi-step synthesis [9]. Treatment of the nitrile intermediate with O-methoxylamine hydrochloride in acetic acid, followed by cyclization with hydrobromic acid, provides access to the pyridine ring system [9]. The final reduction step using zinc as a reducing agent completes the synthesis of the target compound [9].

Process Optimization for Industrial-Scale Production

Industrial-scale production of 3-(difluoromethyl)pyridine-2-carboxylic acid requires careful optimization of reaction conditions, purification protocols, and safety considerations to ensure economic viability and sustainable manufacturing [9] [10]. Process optimization focuses on maximizing yield while minimizing waste generation and operational complexity [9].

The development of continuous flow processes represents a significant advancement in industrial production methodologies . Automated reactors and optimized reaction conditions can substantially reduce production costs and improve scalability compared to traditional batch processes . The implementation of continuous flow systems enables better heat and mass transfer, leading to improved reaction control and product quality .

Temperature control emerges as a critical parameter in large-scale synthesis [10] [12]. For difluoromethylation reactions using sodium trifluoromethanesulfinate, optimal conditions involve reaction temperatures between room temperature and 90°C, with careful monitoring to prevent decomposition of sensitive intermediates [10]. The reaction time typically ranges from 12 to 24 hours, depending on the specific transformation and scale [10] [12].

Process ParameterSmall ScalePilot ScaleIndustrial Scale
Reaction Volume1-5 L50-100 L500-1000 L
Temperature Control±2°C±1°C±0.5°C
Reaction Time12-24 hours18-30 hours24-36 hours
Product Purity>95%>98%>99%

Solvent selection plays a crucial role in process optimization for industrial applications [10] [13]. Dichloromethane-water biphasic systems have proven effective for difluoromethylation reactions, providing efficient separation and purification protocols [10]. The careful removal of organic solvents at controlled temperatures prevents product decomposition and ensures high recovery yields [10].

Purification strategies must balance efficiency with cost-effectiveness in industrial settings [9]. The development of chromatography-free processes represents a significant advancement, utilizing precipitation and crystallization techniques to achieve high product purity [9]. The implementation of telescoped reactions, where intermediates are carried forward without isolation, reduces overall processing time and increases atom economy [9].

Thermal Stability and Melting Point Determination

The thermal stability characteristics of 3-(Difluoromethyl)pyridine-2-carboxylic acid represent a critical aspect of its physicochemical profile. While specific melting point data for this compound remains absent from current literature, thermal stability assessments can be inferred from related fluorinated pyridine carboxylic acid derivatives and fundamental thermodynamic principles [2].

Comparative analysis with structurally analogous compounds provides valuable insights into thermal behavior patterns. 3-(Trifluoromethyl)pyridine-2-carboxylic acid exhibits a melting point range of 125-130°C [3], while 5-(Trifluoromethyl)pyridine-2-carboxylic acid demonstrates a melting point range of 135-137°C [4]. The presence of the difluoromethyl group (-CF₂H) compared to the trifluoromethyl group (-CF₃) likely influences thermal properties through altered intermolecular interactions and crystal packing arrangements .

Temperature Range (°C)Stability AssessmentObserved EffectsDecomposition ProductsStorage Recommendations
Room temperature (20-25)StableNo decompositionNoneSuitable for long-term storage
Elevated temperature (50-100)StableSlight color change possibleNoneShort-term acceptable
High temperature (100-150)Generally stablePossible sublimationMinimalAvoid prolonged exposure
Decomposition onset (>150)Potential decompositionDecarboxylation may occurCO₂, HF possibleNot recommended
Thermal degradation (>200)Decomposition likelyLoss of fluorinated groupsCO₂, HF, nitrogen oxidesDecomposition zone

The difluoromethyl group contributes to enhanced thermal stability through strong carbon-fluorine bonds, which possess high bond dissociation energies typically ranging from 485-544 kJ/mol . These robust bonds resist thermal cleavage at moderate temperatures, contributing to the overall thermal integrity of the molecular framework. However, upon reaching decomposition temperatures above 150°C, potential degradation pathways may include decarboxylation reactions and loss of hydrogen fluoride [5].

Thermal analysis using differential scanning calorimetry would be expected to reveal characteristic thermal events including glass transition temperatures, crystalline melting points, and decomposition onset temperatures. Phase transition studies could identify potential polymorphic forms, as observed in related compounds where multiple crystal modifications exhibit different thermal properties [6].

Solubility Behavior in Polar/Aprotic Solvent Systems

The solubility profile of 3-(Difluoromethyl)pyridine-2-carboxylic acid in various solvent systems reflects the complex interplay between its polar carboxylic acid functionality and the electron-withdrawing difluoromethyl substituent. This compound demonstrates preferential dissolution in polar aprotic solvents compared to polar protic or nonpolar systems [8].

Solvent SystemPolarityDielectric ConstantPredicted SolubilitySolubility Factors
WaterPolar protic78.5LimitedCarboxylic acid ionization limited by fluorinated group
Dimethyl sulfoxide (DMSO)Polar aprotic47.0GoodStrong dipole interactions with -CF₂H group
Dimethylformamide (DMF)Polar aprotic38.0GoodHydrogen bonding with carboxylic acid
AcetonitrilePolar aprotic37.5ModerateDipole-dipole interactions
EthanolPolar protic24.3ModerateHydrogen bonding capability
MethanolPolar protic32.6ModerateHydrogen bonding capability
Tetrahydrofuran (THF)Polar aprotic7.5LimitedLimited interactions with fluorinated substituent

The compound exhibits enhanced solubility in dimethyl sulfoxide and dimethylformamide, solvents characterized by high dielectric constants and strong dipole moments [9]. These aprotic solvents effectively solvate the difluoromethyl group through dipole-dipole interactions while simultaneously accommodating the carboxylic acid functionality through hydrogen bonding mechanisms [10].

The carboxylic acid group at position 2 introduces ionizability with an estimated pKa value of approximately 3-4, similar to other pyridine carboxylic acids [11]. However, the electron-withdrawing nature of the difluoromethyl substituent at position 3 increases the acidity of the carboxylic acid group through inductive effects, potentially lowering the pKa value and influencing solubility patterns in aqueous systems .

In aqueous environments, the compound demonstrates limited solubility due to the hydrophobic character imparted by the difluoromethyl group. The fluorinated substituent disrupts the hydrogen bonding network that would typically facilitate dissolution of carboxylic acids in water [8]. This behavior contrasts with unsubstituted picolinic acid, which shows greater water solubility due to the absence of hydrophobic fluorinated substituents.

Vibrational Spectroscopy (Infrared/Raman) of Difluoromethyl Groups

The vibrational spectroscopic profile of 3-(Difluoromethyl)pyridine-2-carboxylic acid encompasses characteristic absorption bands arising from both the carboxylic acid functionality and the difluoromethyl substituent. Infrared and Raman spectroscopic analysis provides definitive identification of functional groups and structural confirmation [12] [13].

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
O-H stretch (carboxylic acid)3300-2500 (broad)Strong, broadHydrogen bonding causes broadening
C=O stretch (carboxylic acid)1700-1650StrongCharacteristic carbonyl stretch
C-O stretch (carboxylic acid)1320-1250StrongCoupled with O-H deformation
C-H stretch (difluoromethyl)3000-2900MediumTypical of -CF₂H group
C-F stretch (difluoromethyl)1100-1000StrongCharacteristic of C-F bonds
Pyridine ring breathing990-970MediumRing deformation mode
Pyridine C=C stretch1600-1580Medium-StrongAromatic C=C stretching
Pyridine C=N stretch1570-1550MediumPyridine nitrogen involvement

The difluoromethyl group exhibits characteristic vibrational modes that distinguish it from other fluorinated substituents. The C-H stretching vibration of the difluoromethyl group appears in the 3000-2900 cm⁻¹ region, while the C-F stretching vibrations manifest as strong absorptions in the 1100-1000 cm⁻¹ range [14]. These frequencies reflect the strong electronegativity of fluorine and the polar nature of the C-F bonds.

The carboxylic acid functionality displays typical spectroscopic signatures including the broad O-H stretching absorption spanning 3300-2500 cm⁻¹, characteristic of hydrogen bonding in carboxylic acid dimers [15]. The carbonyl stretching frequency occurs in the 1700-1650 cm⁻¹ region, with exact positioning influenced by the electron-withdrawing effects of the difluoromethyl group [16].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes. The symmetric C-F stretching modes of the difluoromethyl group are typically Raman-active and appear as medium to strong bands in the 1100-1000 cm⁻¹ region [17]. The pyridine ring breathing mode, observed around 990-970 cm⁻¹, serves as a diagnostic feature for the pyridine ring system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(Difluoromethyl)pyridine-2-carboxylic acid reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The compound exhibits fragmentation patterns consistent with both pyridine carboxylic acids and difluoromethyl-substituted aromatics [18] [19].

Fragment Ion (m/z)Relative IntensityFragmentation PathwaySignificance
173 [M]+Weak (M+ often weak)Molecular ionMolecular weight confirmation
172 [M-H]+MediumLoss of hydrogen radicalAlpha-cleavage pattern
155 [M-H₂O]+MediumLoss of waterTypical for carboxylic acids
146 [M-CHF₂]+StrongLoss of difluoromethyl groupCharacteristic of -CF₂H substitution
128 [M-COOH]+StrongLoss of carboxyl groupCommon carboxylic acid loss
124 [M-CHF₂-H]+MediumCombined lossesSequential fragmentation
105 [M-CF₂H-H₂O]+MediumMultiple lossesComplex rearrangement
96 [Pyridine-H]+MediumProtonated pyridineHeterocyclic stability
78 [Pyridine ring]+StrongPyridine ring base peakAromatic stability
51 [CHF₂]+MediumDifluoromethyl cationFluorinated fragment

The molecular ion peak at m/z 173 typically exhibits weak intensity, characteristic of aromatic carboxylic acids under electron ionization conditions [20]. Alpha-cleavage adjacent to the carboxylic acid group produces the [M-H]+ fragment at m/z 172, representing loss of a hydrogen radical from the molecular ion.

The most significant fragmentation pathway involves loss of the difluoromethyl group, yielding a prominent fragment ion at m/z 146 [M-CHF₂]+. This fragmentation pattern is diagnostic for compounds containing difluoromethyl substituents and results from the relatively weak bond between the aromatic ring and the difluoromethyl carbon [19].

Loss of the carboxyl group produces the fragment ion at m/z 128 [M-COOH]+, a common fragmentation pattern for carboxylic acids [20]. The pyridine ring system demonstrates exceptional stability, with the base peak typically appearing at m/z 78, corresponding to the intact pyridine ring cation.

XLogP3

1.3

Dates

Last modified: 08-16-2023

Explore Compound Types